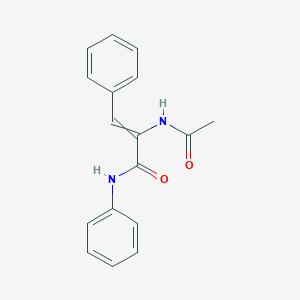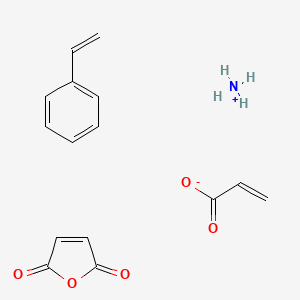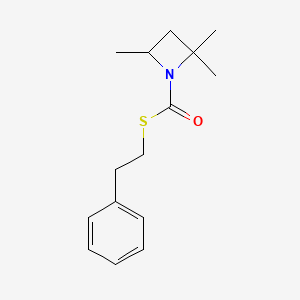
S-(2-Phenylethyl) 2,2,4-trimethylazetidine-1-carbothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(2-Phenylethyl) 2,2,4-trimethylazetidine-1-carbothioate: is an organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a phenylethyl group attached to the sulfur atom and a 2,2,4-trimethylazetidine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Phenylethyl) 2,2,4-trimethylazetidine-1-carbothioate typically involves the reaction of 2,2,4-trimethylazetidine with a phenylethyl thiol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions:
Oxidation: S-(2-Phenylethyl) 2,2,4-trimethylazetidine-1-carbothioate can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the phenylethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted azetidines depending on the nucleophile used.
科学的研究の応用
Chemistry: S-(2-Phenylethyl) 2,2,4-trimethylazetidine-1-carbothioate is used as a building block in organic synthesis
Biology and Medicine: The compound is studied for its potential biological activities. It may serve as a lead compound in the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of S-(2-Phenylethyl) 2,2,4-trimethylazetidine-1-carbothioate involves its interaction with specific molecular targets. The phenylethyl group may interact with aromatic amino acids in proteins, while the azetidine ring can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
- S-Propyl 2,2,4-trimethylazetidine-1-carbothioate
- S-Propan-2-yl 2,2,4-trimethylazetidine-1-carbothioate
Comparison: Compared to its analogs, S-(2-Phenylethyl) 2,2,4-trimethylazetidine-1-carbothioate has a unique phenylethyl group that imparts distinct chemical and biological properties. This makes it more versatile in synthetic applications and potentially more effective in biological systems due to enhanced interactions with aromatic residues in proteins.
特性
CAS番号 |
54395-82-3 |
|---|---|
分子式 |
C15H21NOS |
分子量 |
263.4 g/mol |
IUPAC名 |
S-(2-phenylethyl) 2,2,4-trimethylazetidine-1-carbothioate |
InChI |
InChI=1S/C15H21NOS/c1-12-11-15(2,3)16(12)14(17)18-10-9-13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3 |
InChIキー |
ZOWAJTUNVLBIKV-UHFFFAOYSA-N |
正規SMILES |
CC1CC(N1C(=O)SCCC2=CC=CC=C2)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


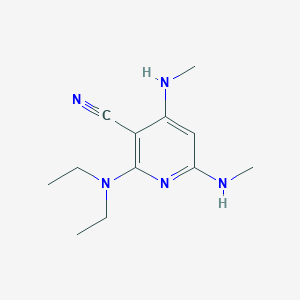
![6-Methoxy-1-oxo-1H-pyrimido[1,2-A]quinoline-2-carboxylic acid](/img/structure/B14623602.png)


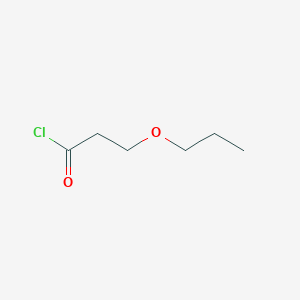

![8-Amino-9-bromo-7-methylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14623627.png)
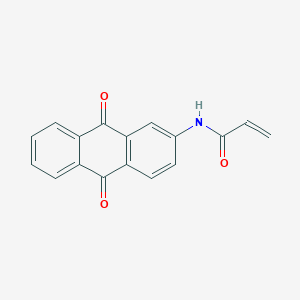
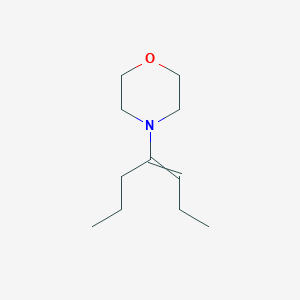

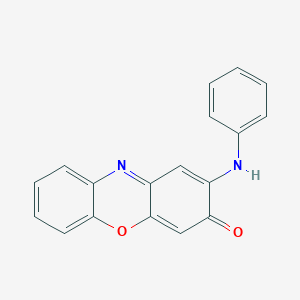
![1-[4-(Dodecylsulfanyl)phenyl]ethan-1-one](/img/structure/B14623660.png)
